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Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for DB-766, also
known as ARV-766 or Luxdegalutamide, a potent, orally bioavailable PROTAC (PROteolysis
TArgeting Chimera) androgen receptor (AR) degrader. The data presented herein is compiled
from publicly available preclinical and clinical studies to aid in the objective evaluation of its
performance against other therapeutic alternatives for metastatic castration-resistant prostate
cancer (MCRPC).

Executive Summary

ARV-766 is a next-generation AR degrader designed to overcome resistance to current AR-
targeted therapies. It functions by inducing the degradation of the androgen receptor through
the ubiquitin-proteasome system. Preclinical and clinical data suggest that ARV-766 has a
promising efficacy and safety profile, particularly in patients with AR ligand-binding domain
(LBD) mutations that confer resistance to existing treatments. This guide will delve into the
guantitative data from these studies, outline the experimental methodologies, and visualize the
key mechanisms of action.

Data Presentation
Preclinical Efficacy

ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant
androgen receptors in preclinical models of prostate cancer.
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Cell Line

ARV-766 DC50
(nM)

ARV-766 Dmax
(%)

Comparator

Finding

LNCaP (Wild-
Type AR)

<1.3

>91%

Potent
degradation of
wild-type AR.

VCaP (Wild-Type
AR)

<1

>94%

Enzalutamide

In an
enzalutamide-
insensitive non-
castrated VCaP
xenograft model,
ARV-766 showed
significant and
dose-dependent
tumor growth
inhibition, while
enzalutamide
had limited
efficacy[1]. At 3
and 10 mg/kg,
ARV-766 also led
to a more robust
reduction in PSA
levels compared
to 20 mg/kg

enzalutamide[1].

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Clinical Efficacy (NCT05067140)

The Phase 1/2 clinical trial of ARV-766 has shown promising anti-tumor activity in heavily

pretreated mMCRPC patients.
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Patient Subgroup PSA50 Response Rate (%)  Additional Efficacy Data

In 47 evaluable patients with

AR LBD mutations, 43%

achieved a PSA decline of at
43% - 50% least 50%[2]. Another report on

Patients with AR LBD

mutations . .
28 evaluable patients with AR

LBD mutations showed a
PSA50 of 50.0%[3][4].

Three of five patients with the
AR L702H mutation, known to
confer resistance to

Patients with AR L702H ] abiraterone, achieved a

) 60% (3 of 5 patients)

mutation PSAS50 response. These three
responders also had co-
occurring T878A or H875Y

mutations[5].

Two of four evaluable patients
RECIST-Evaluable Patients ] had a best observed response
) ) 50% (2 of 4 patients) )
with AR LBD mutations of partial response (one

confirmed, one unconfirmed).

PSAS50: Percentage of patients with a >50% reduction in Prostate-Specific Antigen levels.
RECIST: Response Evaluation Criteria in Solid Tumors.

Clinical Safety (NCT05067140)

ARV-766 has been generally well-tolerated in clinical trials.
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Adverse Event Profile

Frequency

Details

Treatment-Emergent Adverse
Events (TEAES) leading to
dose reduction

7% (9 of 123 patients)

The majority of treatment-
related adverse events
(TRAES) were Grade 1 or 2[2].

TEAESs leading to
discontinuation

8% (10 of 123 patients)

No dose-limiting toxicities were
observed in the phase 1 dose-
escalation portion, and a
maximum tolerated dose was

not reached[2].

Most Common TRAEs (>10%)

Fatigue, Nausea, Diarrhea

These were primarily observed
in the Phase 1 portion of the

study.

Comparative Analysis

ARV-766 has been compared to its predecessor, bavdegalutamide (ARV-110), and is being

evaluated in combination with the novel hormonal agent (NHA) abiraterone.
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Comparator Key Findings

ARV-766 was designed to have a broader
degradation profile than ARV-110, particularly
) against the AR L702H mutation, which is
Bavdegalutamide (ARV-110) _ _ , _
associated with resistance to abiraterone[5].
Clinical data suggests ARV-766 has a superior

efficacy profile in patients with this mutation[5].

Preclinical data in an enzalutamide-insensitive
_ VCaP xenograft model showed that ARV-766
Enzalutamide - L
significantly inhibited tumor growth, whereas

enzalutamide had limited effect[1].

A phase 1/2 clinical trial (NCT05067140, Part C)
is currently evaluating ARV-766 in combination
with abiraterone in NHA-naive mCRPC
) patients[6]. The rationale is the potential for a

Abiraterone o )
synergistic effect, as abiraterone reduces
androgen biosynthesis and ARV-766 degrades
the AR, a key mechanism of resistance to

abiraterone[6].

Experimental Protocols
Preclinical In Vitro Degradation Assays

e Cell Lines: LNCaP and VCaP prostate cancer cell lines were utilized.

o Methodology: Cells were treated with varying concentrations of ARV-766. The levels of
androgen receptor protein were then quantified, likely using Western blotting, to determine
the DC50 and Dmax values. Competition assays with pomalidomide were performed to
confirm that the degradation is mediated by the E3 ligase cereblon (CRBN)[1].

Preclinical Xenograft Models

e Animal Models: Murine xenograft models using LNCaP and VCaP cell lines were
established. An enzalutamide-insensitive, non-castrated VCaP model was also used to
assess efficacy in a resistant setting[7][8].
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e Treatment: ARV-766 was administered orally at various doses (e.g., 1, 3, and 10 mg/kg/day)

[1].

» Endpoints: Tumor growth inhibition and reduction in serum PSA levels were the primary
efficacy endpoints[1][8].

Clinical Trial (NCT05067140)

o Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety, tolerability,
pharmacokinetics, and anti-tumor activity of ARV-766.

o Patient Population: Men with mCRPC who have progressed on prior novel hormonal agent
therapy[2][9].

e Phase 1 (Dose Escalation): Patients received ARV-766 orally once daily at escalating doses
(20 mg to 500 mg) to determine the recommended Phase 2 dose[2].

e Phase 2 (Cohort Expansion): Patients are randomized to receive either 100 mg or 300 mg of
ARV-766 once daily to further evaluate clinical activity and safety[2][10].

o Primary Objectives: To evaluate the antitumor activity based on overall response rate (per
RECIST) and the rates of PSA declines of 30% and 50%[10].

Mandatory Visualization
Signaling Pathway of ARV-766
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Caption: Mechanism of action of ARV-766, a PROTAC androgen receptor degrader.
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Experimental Workflow for Preclinical Xenograft Studies
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Caption: Workflow for assessing ARV-766 efficacy in prostate cancer xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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